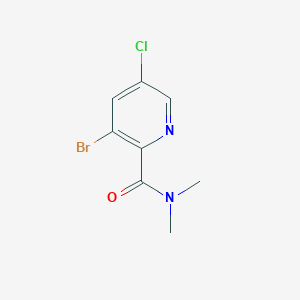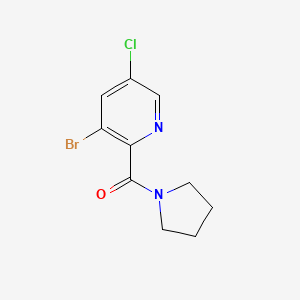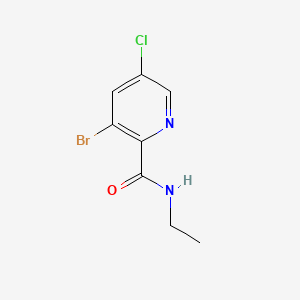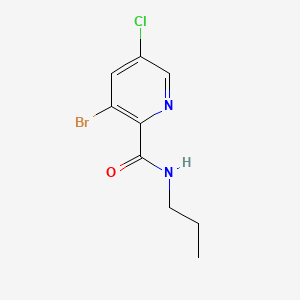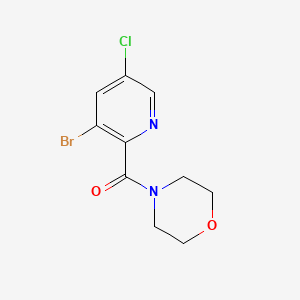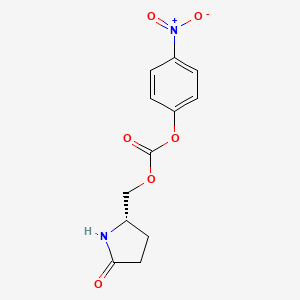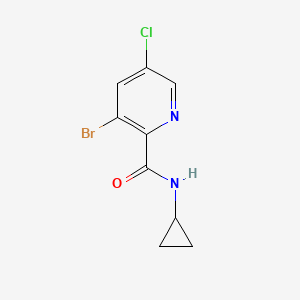
3-Bromo-5-chloro-N-cyclopropylpicolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-chloro-N-cyclopropylpicolinamide is a chemical compound with the molecular formula C9H8BrClN2O It is a derivative of picolinamide, featuring bromine and chlorine substituents on the pyridine ring and a cyclopropyl group attached to the amide nitrogen
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-N-cyclopropylpicolinamide typically involves the following steps:
Bromination and Chlorination: The starting material, picolinamide, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 3 and 5 positions of the pyridine ring, respectively. This can be achieved using bromine and chlorine reagents under controlled conditions.
Cyclopropylation: The cyclopropyl group is introduced by reacting the brominated and chlorinated picolinamide with a cyclopropylating agent, such as cyclopropylamine, under suitable reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Use of efficient catalysts to enhance reaction rates.
- Implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions: 3-Bromo-5-chloro-N-cyclopropylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine or chlorine atoms.
科学研究应用
3-Bromo-5-chloro-N-cyclopropylpicolinamide has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Bromo-5-chloro-N-cyclopropylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: It can interact with enzymes or receptors, modulating their activity and influencing biological processes.
Inhibiting or Activating Pathways: The compound may inhibit or activate specific signaling pathways, leading to changes in cellular functions.
相似化合物的比较
5-Bromo-N-cyclopropylpicolinamide: Similar structure but lacks the chlorine substituent.
3-Chloro-5-bromo-N-cyclopropylpicolinamide: Similar structure with different positioning of substituents.
Uniqueness: 3-Bromo-5-chloro-N-cyclopropylpicolinamide is unique due to the specific combination of bromine, chlorine, and cyclopropyl groups, which confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
3-bromo-5-chloro-N-cyclopropylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN2O/c10-7-3-5(11)4-12-8(7)9(14)13-6-1-2-6/h3-4,6H,1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVLQMVAIXEDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=C(C=N2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.53 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
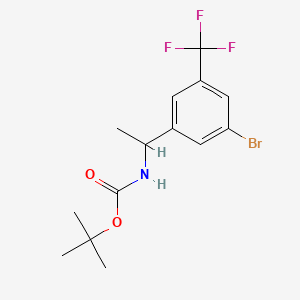
![(3'-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8196910.png)
![(3'-(Benzyloxy)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8196914.png)
![(4'-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8196915.png)
![(2'-Methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8196917.png)
![Methyl 5-(m-tolyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B8196924.png)
